1,1,1-Trifluoro-3-iodopropane
Overview
Description
1,1,1-Trifluoro-3-iodopropane is a compound that is related to various research areas in organic chemistry, particularly in the synthesis and reactions of fluorinated organic compounds. The presence of both trifluoromethyl and iodine groups in the molecule makes it a versatile intermediate for various chemical transformations, including cycloadditions, telomerizations, and radical additions, which are useful in creating complex molecular structures with potential applications in materials science and pharmaceuticals .
Synthesis Analysis
The synthesis of compounds related to 1,1,1-Trifluoro-3-iodopropane often involves the generation of reactive intermediates such as difluorocarbene, which can be used in [1 + 2] cycloaddition reactions to yield difluoroiodocyclopropenes . Additionally, the synthesis of perfluoroalkyl derivatives, such as heptafluoro-2-iodopropane, can be achieved through telomerization reactions, which serve as models for the synthesis of fluorocarbon polymers . These methods highlight the synthetic utility of trifluoroiodoalkanes as building blocks for more complex fluorinated structures.
Molecular Structure Analysis
The molecular structure of compounds similar to 1,1,1-Trifluoro-3-iodopropane can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For instance, the structure of a perfluorooctyl-triazolium salt was confirmed by single-crystal X-ray analysis, demonstrating the feasibility of determining the precise arrangement of atoms in such fluorinated compounds . The molecular structure is crucial for understanding the reactivity and properties of these molecules.
Chemical Reactions Analysis
Compounds containing the trifluoromethyl group, like 1,1,1-Trifluoro-3-iodopropane, can undergo various chemical reactions. For example, trifluoromethylthiolation reactions using hypervalent iodine(III) reagents can transfer a trifluoromethylthio group to various nucleophiles . Additionally, the reactivity of (perfluoroalkyl)phenyliodonium triflates has been studied, revealing insights into the thermal decomposition mechanisms and the strength of C–I bonds in trivalent iodine compounds . These reactions are significant for the functionalization and transformation of fluorinated molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms, which can significantly enhance lipophilicity, bioavailability, and uptake in biological systems. For instance, the synthesis of trifluoromethylated arylpropanoic acids and indanones demonstrates the importance of fluorine in pharmaceutical design . The melting points, thermal stability, and complexation properties of fluorinated compounds can also be studied to understand their behavior in different environments .
Scientific Research Applications
Chemical Reactions and Mechanisms
- β-Hydride Elimination Reactions : 1,1,1-Trifluoro-3-iodopropane is utilized in the study of β-hydride elimination reactions. The kinetics of this reaction in trifluoropropyl groups on the Cu(111) surface have been examined, providing insights into the behavior of these groups under specific conditions (Forbes & Gellman, 1993).
Spectroscopic Analysis
- Ultra-Violet Spectra Studies : It has been used in the study of far-ultra-violet spectra, aiding in the understanding of the spectroscopic properties of fluoro-iodo-alkanes and related compounds (Boschi & Salahub, 1972).
Radical Reactions
- Free-Radical Additions : The compound has been investigated in the context of free-radical additions to unsaturated systems, demonstrating its reactivity and the formation of various adducts (Haszeldine, Keen, & Tipping, 1970).
Polymer Research
- Fluorocarbon Polymer Models : It plays a role in the synthesis of models for fluorocarbon polymers, particularly in telomerization reactions, highlighting its significance in polymer chemistry (Chambers, Hutchinson, Mobbs, & Musgrave, 1964).
Medicinal Chemistry
- Radiolabeling Applications : The compound is used in radiolabeling, specifically in the preparation of 18F-labeled amines, showcasing its application in medical imaging and diagnostics (Chesis & Welch, 1990).
Photoelectron Spectroscopy
- High-Resolution Photoelectron Spectra : Its use in high-resolution photoelectron spectroscopy provides valuable data for the study of iodine-containing molecules and their electronic structures (Boschi & Salahub, 1974).
Synthetic Chemistry
- Synthesis of Aminoester : Demonstrated in the practical synthesis of trifluoromethyl-containing aminoester, where its reactivity and utility in organic synthesis are highlighted (Alimardanov, Schmid, Afragola, & Khafizova, 2008).
Atmospheric Chemistry
- Atmospheric Lifetimes Estimation : The compound has been studied to estimate its atmospheric lifetime, particularly in relation to sunlight photolysis and reactions with NO3, contributing to our understanding of atmospheric chemistry (Nakano, Shibata, & Watanabe, 2017).
Safety And Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .
Future Directions
properties
IUPAC Name |
1,1,1-trifluoro-3-iodopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3I/c4-3(5,6)1-2-7/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIYQAUQKZDZOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963475 | |
Record name | 1,1,1-Trifluoro-3-iodopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10963475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-iodopropane | |
CAS RN |
460-37-7 | |
Record name | 1,1,1-Trifluoro-3-iodopropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=460-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1-Trifluoro-3-iodopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10963475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-trifluoro-3-iodopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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